1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one basic properties
1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one basic properties
An In-depth Technical Guide to 1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine): A Privileged Scaffold in Medicinal Chemistry
Introduction
1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one, more commonly known in the scientific literature as 7-deazahypoxanthine, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of the natural purine base hypoxanthine, it circumvents metabolic pathways that target the N7 position of purines while retaining the crucial hydrogen bonding features necessary for biological target recognition.[1] This structural mimicry of adenine, a key component of adenosine triphosphate (ATP), has established the pyrrolo[2,3-d]pyrimidine core as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors.[2]
This technical guide offers an in-depth exploration of the fundamental properties of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, tailored for researchers, scientists, and drug development professionals. It synthesizes field-proven insights into the compound's physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, providing a foundational understanding of its application in designing next-generation therapeutics.
Part 1: Physicochemical and Structural Properties
The utility of 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one as a synthetic building block is underpinned by its distinct structural and chemical characteristics.
Nomenclature and Structure
The molecule consists of a pyrimidine ring fused to a pyrrole ring. The numbering follows standard heterocyclic nomenclature. It exists in tautomeric forms, primarily the 4-oxo and 4-hydroxy forms, with the keto form generally predominating in the solid state.
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IUPAC Name: 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Common Synonyms: 7-Deazahypoxanthine, 7H-Pyrrolo[2,3-d]pyrimidin-4-ol[3]
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CAS Number: 3680-71-5[2]
Physicochemical Data
The compound's high melting point and polar nature are characteristic of heterocyclic systems capable of strong intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃O | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| Appearance | Solid (typically brown or off-white) | [4] |
| Melting Point | 345-350 °C | [4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar aprotic solvents. | [1] |
| Predicted pKa | 11.99 ± 0.20 | [3] |
Spectroscopic Characterization
Structural confirmation is achieved through standard spectroscopic techniques. The following data for the parent compound have been reported:
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¹H NMR (700 MHz, DMSO-d₆ with 5% HCl): δ 8.58 (s, 1H, H-2), 8.26 (d, J = 6.83 Hz, 1H, H-6), 6.96 (d, J = 6.83 Hz, 1H, H-5).[5]
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¹³C NMR (175 MHz, DMSO-d₆ with 5% HCl): δ 160.86 (C4), 149.08 (C7a), 145.78 (C2), 137.87 (C6), 118.88 (C4a), 107.00 (C5).[5]
Interpretation Insight: The proton NMR shows three distinct signals in the aromatic region corresponding to the protons on the pyrimidine (H-2) and pyrrole (H-5, H-6) rings. The downfield shift of H-2 is characteristic of its position between two electron-withdrawing nitrogen atoms. In the ¹³C NMR, the C4 carbonyl carbon is the most downfield signal, as expected.
Part 2: Synthesis and Reactivity
The synthesis of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one core can be approached through several strategic routes, typically involving the sequential construction of the fused ring system.
General Synthetic Strategies
Two predominant strategies are employed for constructing the pyrrolo[2,3-d]pyrimidine scaffold:
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Pyrimidine Ring Annulation: This approach involves building the pyrimidine ring onto a pre-existing, functionalized pyrrole. A common method is the cyclization of a 2-amino-pyrrole-3-carbonitrile with formamide or a similar one-carbon synthon.[6]
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Pyrrole Ring Annulation: Alternatively, the pyrrole ring can be constructed onto a functionalized pyrimidine precursor. This often starts with a substituted dihalopyrimidine, followed by reactions to form the five-membered ring.[7]
A highly practical and common laboratory-scale synthesis involves the hydrolysis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chloro-substituent at the C4 position is a versatile handle for introducing various nucleophiles, and its hydrolysis provides direct access to the target oxo-derivative.[8][9]
Caption: Major synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis via Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the conversion of the common synthetic intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one. The C4-chloro group makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution.
Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the pyrrole ring renders the C4 position electrophilic. In the presence of aqueous acid, the pyrimidine ring is protonated, further activating it towards nucleophilic attack by water. In aqueous base, hydroxide acts as the nucleophile. The reaction drives towards the thermodynamically stable oxo-product.[9]
Materials:
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
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3M Hydrochloric Acid (HCl) or 2M Sodium Hydroxide (NaOH)
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Deionized Water
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Round-bottom flask with reflux condenser
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Stir plate and magnetic stir bar
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pH paper or meter
Procedure:
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Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a suitable volume of 3M aqueous HCl to form a slurry.
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Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction time can vary from 2 to 12 hours.
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Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath.
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Neutralization & Precipitation: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (if starting with acid) or by adding acid (if starting with base) until the pH is approximately 7. The product will precipitate out of the solution as a solid.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake sequentially with cold deionized water and a minimal amount of cold ethanol or diethyl ether to remove residual salts and impurities.
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Drying: Dry the isolated solid under vacuum to yield 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.
Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy and melting point analysis, comparing the results to literature values.[4][5]
Part 3: Biological Significance and Applications
The significance of the 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one scaffold lies in its identity as a 7-deazapurine, which allows it to function as an effective mimic of natural purines in various biological systems.
Mechanism of Action: The Adenine Mimicry
In the context of protein kinases, the pyrrolo[2,3-d]pyrimidine core acts as an ATP-competitive inhibitor. It effectively occupies the ATP-binding pocket by mimicking the hydrogen bonding interactions of adenine with the "hinge" region of the kinase domain.
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The N1-H and the exocyclic amine at C4 (in aminated derivatives) or the endocyclic N7-H of the pyrrole ring act as hydrogen bond donors.
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The N3 atom of the pyrimidine ring acts as a hydrogen bond acceptor.
This "hinge-binding" motif anchors the inhibitor, allowing substituents on the scaffold to extend into other regions of the ATP pocket to confer potency and selectivity.
Caption: General binding mode of a pyrrolo[2,3-d]pyrimidine inhibitor in a kinase ATP pocket.
Therapeutic Applications and Key Derivatives
The versatility of the scaffold has led to the development of numerous derivatives with a wide range of therapeutic applications. Beyond kinase inhibition, 7-deazahypoxanthine itself is a known inhibitor of xanthine oxidase, an enzyme involved in purine metabolism whose overactivity is linked to gout.[7]
The table below summarizes some prominent examples of drugs and clinical candidates built upon this core structure.
| Derivative Class | Target(s) | Therapeutic Area | Source(s) |
| Tofacitinib | Janus Kinases (JAK) | Rheumatoid Arthritis, Psoriasis | [1] |
| Ruxolitinib | Janus Kinases (JAK) | Myelofibrosis | [10] |
| Axl Inhibitors | Axl Kinase | Oncology | [7] |
| RET Inhibitors | RET Kinase | Oncology (e.g., NSCLC, Thyroid Cancer) | [1] |
| PKB/Akt Inhibitors | Protein Kinase B (Akt) | Oncology | [9][11] |
| USP7 Inhibitors | Ubiquitin-Specific Peptidase 7 | Oncology | [12] |
Conclusion
1,7-Dihydropyrrolo[2,3-d]pyrimidin-4-one is a molecule of profound importance in pharmaceutical sciences. Its fundamental properties—a stable, planar, heterocyclic core capable of mimicking crucial biological hydrogen bonding patterns—make it an ideal starting point for structure-based drug design. A thorough understanding of its physicochemical characteristics, synthesis, and reactivity is essential for any researcher aiming to leverage this privileged scaffold. As targeting complex signaling pathways continues to be a priority in drug discovery, the utility and application of 7-deazahypoxanthine and its derivatives are poised to expand even further.
References
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (n.d.). ResearchGate. [Link]
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Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. (2024). PubMed. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PubMed Central (PMC). [Link]
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